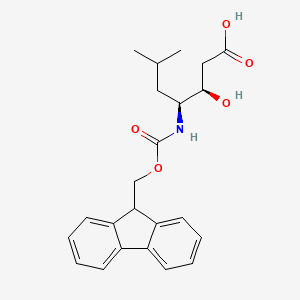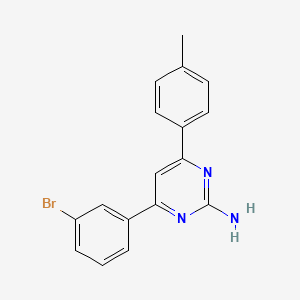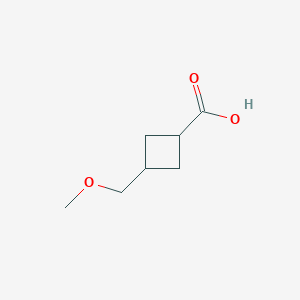
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (4-CMPP) is an organic compound that is widely used in scientific research due to its versatile properties. It is a heterocyclic compound that contains both a pyrimidine and an amine group. 4-CMPP is commonly used as a building block for more complex molecules, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications. It is commonly used as a building block for more complex molecules, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer agents and antibiotics. Additionally, this compound has been used to study the effects of oxidative stress and to develop new anti-inflammatory agents.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not known. However, it is believed to interact with various proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. Additionally, this compound is believed to interfere with the activity of certain enzymes and proteins involved in the regulation of cell growth and differentiation, as well as the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to interact with various proteins and enzymes in the body, which can lead to a variety of effects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and differentiation, as well as the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. Additionally, this compound is relatively non-toxic, making it safe to use in experiments involving animals or humans. However, it is important to note that this compound is not approved for use in humans and should only be used in laboratory experiments.
Zukünftige Richtungen
Given the wide range of potential applications of 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, there are many potential future directions for research. For example, further studies could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to develop new pharmaceuticals based on this compound. Finally, further studies could be conducted to develop new methods for synthesizing this compound and other related compounds.
Synthesemethoden
The synthesis of 4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine begins with the reaction of 4-methylphenol and 3-chlorophenol in the presence of nitrobenzene. This reaction yields 4-methyl-3-chlorophenol, which is then reacted with ethylenediamine in the presence of sulfuric acid. This yields this compound.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEUAJPQEHJZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210726 | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84857-15-8 | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84857-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chlorophenyl)-6-(4-methylphenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)